Irak4-IN-21 -

Irak4-IN-21

Catalog Number: EVT-12540943
CAS Number:
Molecular Formula: C28H28FN7O2
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IRAK4-IN-21 is a compound that targets the interleukin-1 receptor-associated kinase 4 (IRAK4), a crucial player in the immune signaling pathways associated with various inflammatory and autoimmune diseases. IRAK4 acts as a signaling molecule that transmits signals from interleukin-1 receptors and Toll-like receptors to activate nuclear factor kappa-light-chain-enhancer of activated B cells and other transcription factors. This makes IRAK4 an attractive target for therapeutic intervention in conditions such as systemic lupus erythematosus and diffuse large B-cell lymphoma.

Source and Classification

IRAK4-IN-21 is classified as a small-molecule inhibitor specifically designed to disrupt the activity of IRAK4. Its development stems from ongoing research into IRAK4's role in immune signaling, particularly its involvement in myddosome assembly, which is vital for the phosphorylation and activation of downstream signaling molecules. The compound is synthesized through various organic chemistry techniques aimed at optimizing its binding affinity and selectivity for IRAK4.

Synthesis Analysis

Methods and Technical Details

The synthesis of IRAK4-IN-21 involves several key steps, typically starting with the formation of a core structure that interacts with the kinase domain of IRAK4. The synthetic route often includes:

  1. Formation of Key Intermediates: Utilizing reactions such as ring closures, amidation, and hydrolysis to generate precursors.
  2. Linker Attachment: Incorporating linkers that facilitate binding to IRAK4 while maintaining structural integrity.
  3. Final Modifications: Employing techniques like nucleophilic aromatic substitution to refine the compound's properties.

For instance, one study described the synthesis of PROTAC molecules targeting IRAK4, which involved conjugating an IRAK4 inhibitor with a ligand for cereblon E3 ligase, demonstrating a sophisticated approach to enhance degradation pathways for IRAK4 .

Molecular Structure Analysis

Structure and Data

The molecular structure of IRAK4-IN-21 is characterized by specific functional groups that confer its inhibitory properties. The structure typically features:

  • A central aromatic system that provides stability and facilitates interactions with the kinase domain.
  • Functional groups designed for optimal binding affinity, which may include halogens or alkyl chains.

Data from molecular docking studies indicate that IRAK4-IN-21 exhibits a binding mode similar to known IRAK4 inhibitors, with calculated binding energies supporting its potential efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

IRAK4-IN-21 undergoes several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: The compound binds to the active site of IRAK4, inhibiting its kinase activity.
  2. Phosphorylation Inhibition: By blocking IRAK4, it prevents downstream phosphorylation events critical for immune signaling pathways.

Studies have shown that compounds targeting IRAK4 can effectively reduce phosphorylation levels of downstream targets such as nuclear factor kappa-light-chain-enhancer of activated B cells .

Mechanism of Action

Process and Data

The mechanism of action for IRAK4-IN-21 involves:

  1. Inhibition of Myddosome Formation: By preventing the assembly of Myddosome complexes, which are essential for activating IRAK4.
  2. Blocking Signal Transduction: This results in decreased activation of nuclear factor kappa-light-chain-enhancer of activated B cells and other transcription factors involved in inflammatory responses.

Research indicates that the inhibition leads to reduced inflammatory cytokine production, thereby modulating immune responses effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IRAK4-IN-21 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol.
  • Solubility: Generally soluble in organic solvents, with varying solubility in aqueous solutions depending on functional group modifications.
  • Stability: Stability under physiological conditions is critical; thus, studies often assess degradation pathways in biological environments.

These properties are essential for determining the compound's bioavailability and therapeutic potential .

Applications

Scientific Uses

IRAK4-IN-21 has significant potential applications in various scientific fields:

  1. Therapeutic Development: As an inhibitor of IRAK4, it is being explored for treating autoimmune diseases like systemic lupus erythematosus and certain types of cancer such as diffuse large B-cell lymphoma.
  2. Research Tool: It serves as a valuable tool in studying the role of IRAK4 in immune signaling pathways, helping elucidate mechanisms underlying various inflammatory disorders.

The ongoing exploration into IRAK4 inhibitors continues to reveal their potential impact on both basic research and clinical applications .

Properties

Product Name

Irak4-IN-21

IUPAC Name

(1S,2S,3R,4R)-3-[[5-(5-fluoropyridin-3-yl)-2-[3-(pyrrolidine-1-carbonyl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C28H28FN7O2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C28H28FN7O2/c29-20-11-19(13-31-14-20)22-15-32-28(33-21-5-3-4-18(12-21)27(38)36-8-1-2-9-36)35-26(22)34-24-17-7-6-16(10-17)23(24)25(30)37/h3-7,11-17,23-24H,1-2,8-10H2,(H2,30,37)(H2,32,33,34,35)/t16-,17+,23+,24-/m1/s1

InChI Key

KYNJAMYDYPTYDZ-GCRLEYHISA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NC4C5CC(C4C(=O)N)C=C5)C6=CC(=CN=C6)F

Isomeric SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)N[C@@H]4[C@@H]5C[C@H]([C@@H]4C(=O)N)C=C5)C6=CC(=CN=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.